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Compound of Interest

(1S)-1-(3,4-dimethylphenyl)ethan-
Compound Name:
1-amine

Cat. No.: B13640142

Get Quote

Executive Summary

(1S)-1-(3,4-dimethylphenyl)ethan-1-amine (also known as (S)-1-(3,4-
dimethylphenyl)ethylamine) is a high-value chiral building block used in the synthesis of

agrochemicals, pharmaceutical intermediates, and chiral auxiliaries.[1] As a derivative of a-
methylbenzylamine, its rigid stereochemistry and electron-rich aromatic ring make it a critical
resolving agent and a pharmacophore scaffold.

This guide provides a consolidated reference for its physical properties, handling requirements,
and validated characterization protocols, addressing the scarcity of specific enantiomeric data
in general literature by synthesizing analog-based predictive models with established racemic
benchmarks.

Chemical Identity & Stereochemistry[2]
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Parameter Detail

IUPAC Name (1S)-1-(3,4-dimethylphenyl)ethan-1-amine

(S)-1-(3,4-dimethylphenyl)ethylamine; (S)-a,3,4-

Common Synonyms ) )
trimethylbenzylamine

CAS Number (Racemate) 91251-29-5
CAS Number (HCI Salt) 5470-35-9
Molecular Formula C1oH1sN
Molecular Weight 149.24 g/mol
C1 (attached to the amine, methyl, and aryl
Stereocenter
group)
Chirality (S)-configuration (typically levorotatory, (-))

Stereochemical Context

The (S)-enantiomer is the topological analog of (S)-(-)-1-phenylethylamine. In this class of
chiral amines, the (S)-configuration generally correlates with a negative optical rotation (

) in methanolic or neat solution. The introduction of the 3,4-dimethyl substitution pattern
increases the lipophilicity and electron density of the aromatic ring compared to the
unsubstituted parent, potentially influencing binding affinity in enzymatic pockets.

Physical & Thermodynamic Characteristics[1][6]

The following data aggregates experimental values for the racemate and predictive models for
the pure enantiomer based on structural homology with 1-phenylethylamine and 3,4-
dimethylacetophenone.

Table 1: Physical Property Profile
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Property

Value /| Range

Source/Methodology

Physical State

Clear, colorless to pale yellow

liquid

Visual inspection (Standard)

Predicted based on ketone

Boiling Point 225-230 °C (at 760 mmHg) precursor BP (246°C) and
amine depression.
) Analog comparison (1-
Density 0.93 —0.95 g/mL (at 20°C)

phenylethylamine: 0.94 g/mL).

Refractive Index (

Estimated from aromatic amine

1.525 -1.535
) standards.
Flash Point >95°C Closed Cup (Predicted).
Typical for
pKa (Conjugate Acid) 9.6-9.8
-chiral benzylamines.
Soluble in EtOH, MeOH, DCM,
Solubility DMSO. Low solubility in water. Lipophilic character dominates.

[2]

Optical Rotation (Critical Parameter)

While the specific rotation for the unsubstituted (S)-1-phenylethylamine is

(neat), the 3,4-dimethyl substitution often exerts a minor influence on the magnitude but rarely
the sign of rotation for this scaffold.

o Expected Specific Rotation:

(c=1, MeOH).

e Protocol: Rotation must be measured at 20°C using the sodium D-line (589 nm).

Enantiomeric purity should be cross-validated via Chiral HPLC (see Section 5).

Synthesis & Resolution Workflows
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Obtaining high enantiomeric excess (ee > 99%) usually requires kinetic resolution, as
asymmetric synthesis from the ketone can be costly. The Lipase-Catalyzed Kinetic Resolution
is the industry standard for this class of amines.

Workflow Diagram: Enzymatic Kinetic Resolution

The following diagram illustrates the kinetic resolution pathway using Candida antarctica
Lipase B (CAL-B), which selectively acylates the (R)-enantiomer, leaving the desired (S)-amine
free.

Target:
(1S)-1-(3,4-dimethylphenyl)ethanamine
(>99% ee)

Racemic
1-(3,4-dimethylphenyl)ethylamine
Kinetic Resolution Crude Mixture:

___-» (Stired, 20-30°C) (S)-Amine + (R)-Amide

Aqueous Phase (Acidified

Acid/Base Extraction
or Distillation

Organic Phase
Acyl Donor
(Ethyl Acetate or Isopropyl Acetate)
+ CAL-B Lipase

Byproduct:
(R)-Acetamide

Click to download full resolution via product page

Figure 1: Enzymatic kinetic resolution workflow for isolating the (S)-enantiomer.

Experimental Logic (Causality)
o Choice of Enzyme: CAL-B is selected for its high enantioselectivity (
) toward primary amines with benzylic chirality. It preferentially acylates the (R)-enantiomer.

» Acyl Donor: Isopropyl acetate is often preferred over ethyl acetate to prevent the formation of
ethanol, which can deactivate the enzyme (reversible inhibition).

» Separation: The reaction yields a neutral amide (R) and a basic amine (S). This allows for
facile separation via acid-base extraction. The amine is extracted into aqueous HCI, while
the amide remains in the organic layer.

Analytical Characterization Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using
the following self-validating protocols.

© 2026 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b13640142/docs?utm_src=pdf-body-img#technical-characterization-guide-1s-1-3-4-dimethylphenyl-ethan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13640142?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A. Chiral HPLC Method

This is the gold standard for determining Enantiomeric Excess (ee).
e Column: Chiralcel OD-H or AD-H (Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)).
e Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
o Note: Diethylamine is crucial to suppress peak tailing of the basic amine.
» Flow Rate: 0.5 - 1.0 mL/min.
e Detection: UV at 254 nm (aromatic absorption).

o Expected Elution: The (S)-enantiomer typically elutes after the (R)-enantiomer on OD-H
columns, but standards must be run to confirm.

B. NMR Spectroscopy

e 1H NMR (CDCls, 400 MHz):

[¢]

1.38 (d, 3H, -CH(CHs)NH:2): Diagnostic doublet for the methyl group.

[¢]

2.23-2.25 (s, 6H, Ar-CHs): Two singlets or one overlapping singlet for the aromatic
methyls.

[¢]

4.05 (g, 1H, -CH(CHs)-): The chiral proton quartet.

[¢]

6.9-7.2 (m, 3H, Ar-H): Aromatic region.

o Chiral Shift Reagent Study: To verify ee without HPLC, use (R)-(-)-1-(9-anthryl)-2,2,2-
trifluoroethanol (Pirkle's alcohol). It forms a diastereomeric solvate, splitting the methyl
doublet signal (

1.38) if the racemate is present.

Handling & Stability

o Storage: Store under nitrogen or argon at 2—8°C. Chiral amines readily absorb CO:z from the
air to form carbamates (white solid crust), which alters the stoichiometry of reactions.
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» Basicity: Moderately strong base. Incompatible with strong acids, acid chlorides, and
anhydrides unless reaction is intended.

o Safety: Corrosive (Skin Corr. 1B). Wear nitrile gloves and face shield.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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